Cas no 103754-68-3 (5-Benzothiazoleacetonitrile,2-methyl-)
5-Benzothiazoleacetonitrile,2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 5-Benzothiazoleacetonitrile,2-methyl-
- 5-Cyanomethyl-2-methylbenzothiazole
- 2-(2-methyl-1,3-benzothiazol-5-yl)acetonitrile
- 5-Benzothiazoleacetonitrile,2-methyl-(6CI,9CI)
- 5-Benzothiazoleacetonitrile, 2-methyl-
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- Inchi: 1S/C10H8N2S/c1-7-12-9-6-8(4-5-11)2-3-10(9)13-7/h2-3,6H,4H2,1H3
- InChI Key: YYQUWRYNQFKWFW-UHFFFAOYSA-N
- SMILES: S1C2=CC=C(CC#N)C=C2N=C1C
Computed Properties
- Exact Mass: 188.04094
Experimental Properties
- PSA: 36.68
5-Benzothiazoleacetonitrile,2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000293-250mg |
2-Methylbenzothiazole-5-acetonitrile |
103754-68-3 | 98% | 250mg |
$833.55 | 2023-09-04 | |
| Alichem | A051000293-500mg |
2-Methylbenzothiazole-5-acetonitrile |
103754-68-3 | 98% | 500mg |
$1097.34 | 2023-09-04 | |
| Alichem | A051000293-1g |
2-Methylbenzothiazole-5-acetonitrile |
103754-68-3 | 98% | 1g |
$1986.05 | 2023-09-04 |
5-Benzothiazoleacetonitrile,2-methyl- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-Benzothiazoleacetonitrile,2-methyl-
Introduction to 5-Benzothiazoleacetonitrile,2-methyl- (CAS No. 103754-68-3)
5-Benzothiazoleacetonitrile,2-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 103754-68-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both a nitrile group and a methyl substituent in its structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structural framework of 5-Benzothiazoleacetonitrile,2-methyl- consists of a benzene ring fused with a thiazole ring, with the nitrile functional group attached to the 2-position and a methyl group at the 5-position. This specific arrangement contributes to its reactivity and interaction with biological targets. The benzothiazole core is particularly interesting due to its ability to engage with various biological pathways, making it a privileged scaffold in drug design. Researchers have leveraged this scaffold to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in interest regarding heterocyclic compounds for their role in modulating biological processes. 5-Benzothiazoleacetonitrile,2-methyl- has been studied for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing more complex molecules. The nitrile group in its structure can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to amides, which are common functional groups in pharmaceuticals. Additionally, the methyl substituent can influence the electronic properties of the molecule, affecting its binding affinity to biological targets.
One of the most compelling aspects of 5-Benzothiazoleacetonitrile,2-methyl- is its versatility in synthetic chemistry. It serves as a building block for constructing more intricate structures with tailored biological activities. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer progression. The benzothiazole moiety is known to interact with proteins in ways that can disrupt pathological signaling pathways. By modifying the substituents on the benzothiazole ring, scientists can fine-tune the pharmacological profile of the resulting compounds.
Recent studies have highlighted the importance of 5-Benzothiazoleacetonitrile,2-methyl- in the development of novel therapeutic agents. A notable area of research has been its application in designing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that can disrupt these interactions, researchers aim to develop treatments that modulate disease progression at a molecular level.
The synthesis of 5-Benzothiazoleacetonitrile,2-methyl- typically involves multi-step organic reactions that highlight its synthetic utility. For example, it can be prepared through nucleophilic substitution reactions on halogenated benzothiazole precursors or through cyclization reactions involving appropriate starting materials. The presence of both the nitrile and methyl groups provides multiple sites for functionalization, allowing chemists to explore diverse chemical space.
In addition to its role as an intermediate, 5-Benzothiazoleacetonitrile,2-methyl- has been investigated for its potential pharmacological effects. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. These findings underscore the importance of exploring structurally diverse benzothiazole derivatives as candidates for drug discovery programs.
The growing interest in 5-Benzothiazoleacetonitrile,2-methyl- is also driven by advancements in computational chemistry and high-throughput screening technologies. These tools enable researchers to rapidly evaluate the biological activity of large libraries of compounds, including derivatives of this benzothiazole scaffold. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development.
Future research directions may focus on optimizing synthetic routes to improve yield and scalability while maintaining structural integrity. Additionally, exploring new derivatives through structural modifications could lead to novel compounds with enhanced pharmacological properties. The combination of traditional organic synthesis techniques with modern biotechnological approaches holds promise for unlocking the full therapeutic potential of 5-Benzothiazoleacetonitrile,2-methyl- and related compounds.
In conclusion,5-Benzothiazoleacetonitrile,2-methyl- (CAS No. 103754-68-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex drug candidates targeting various diseases. As our understanding of biological pathways continues to evolve,the demand for innovative molecular tools like this compound is likely to grow,driving further exploration and development in medicinal chemistry.
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